molecular formula C24H32N4O6 B13994500 methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate CAS No. 72185-97-8

methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate

Cat. No.: B13994500
CAS No.: 72185-97-8
M. Wt: 472.5 g/mol
InChI Key: XDKZHRFFQKLBLD-UHFFFAOYSA-N
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Description

Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate is a synthetic compound that belongs to the class of protected amino acid derivatives. This compound is often used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, which is crucial in multi-step organic synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated peptide synthesizers and large-scale reactors. The use of continuous-flow reactors can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(tert-butoxycarbonyl)tryptophylglycinate
  • Methyl N-(tert-butoxycarbonyl)prolylglycinate
  • Methyl N-(tert-butoxycarbonyl)tryptophylproline

Uniqueness

Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate is unique due to its specific sequence of amino acids (tryptophan, proline, and glycine) and the presence of the Boc protecting group. This combination provides stability and versatility in peptide synthesis, making it a valuable intermediate in the production of complex peptides and proteins .

Properties

CAS No.

72185-97-8

Molecular Formula

C24H32N4O6

Molecular Weight

472.5 g/mol

IUPAC Name

methyl 2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetate

InChI

InChI=1S/C24H32N4O6/c1-24(2,3)34-23(32)27-18(12-15-13-25-17-9-6-5-8-16(15)17)22(31)28-11-7-10-19(28)21(30)26-14-20(29)33-4/h5-6,8-9,13,18-19,25H,7,10-12,14H2,1-4H3,(H,26,30)(H,27,32)

InChI Key

XDKZHRFFQKLBLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)OC

Origin of Product

United States

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